Marrubiin
Overview
Description
Scientific Research Applications
Marrubiin has been extensively studied for its scientific research applications in various fields:
Mechanism of Action
Target of Action
Marrubiin, a labdane diterpene, is known to have a wide range of biological activities . It primarily targets peripheral mononuclear cells, which are major contributors to inflammation . Additionally, this compound has been found to inhibit lipoxygenase, an enzyme involved in the metabolism of arachidonic acid, which plays a key role in inflammation and allergic reactions .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their activity. It inhibits carrageenan-induced peritoneal inflammation by preventing inflammatory cell infiltration and peritoneal mast cell degranulation . Furthermore, it has been suggested that this compound acts through a peripheral mechanism to exert its antinociceptive effects .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the release of myeloperoxidase, an enzyme involved in the body’s defense against pathogens . This compound also influences the levels of neurotransmitters such as acetylcholine and noradrenaline, and the protein expression of brain-derived neurotrophic factor (BDNF) and the phosphorylation of the cAMP response element-binding protein (p-CREB) .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are yet to be fully established . This compound is recognized for its broad pharmacological properties, including high safety, low turnover, high stability, and minimal catabolism .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to exert cytotoxic activity towards peripheral mononuclear cells . In addition, this compound has been found to preserve cholinergic function in the hippocampus, increase noradrenaline levels in the brain, and restore pCREB expression in the cortex .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is found in high concentrations in many traditionally important Lamiaceae species, which thrive in a wide range of soils and are naturalized in various regions around the world . .
Safety and Hazards
Marrubiin is classified as Acute toxicity, Oral (Category 3), H301 . It is toxic if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Marrubiin interacts with various enzymes and proteins in biochemical reactions. Notably, it has been found to be a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . The interaction between this compound and AChE is of significant interest in the field of neurobiology .
Cellular Effects
This compound influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism. Its inhibitory effect on AChE can alter neurotransmission, thereby affecting the functioning of cells in the nervous system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it binds to the active site of AChE, inhibiting the enzyme’s activity . This interaction is believed to involve the Tyr124 residue on the AChE molecule .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, its potent inhibitory effect on AChE suggests that it could have significant impacts at both low and high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of marrubiin can be achieved starting from the keto lactone, which is prepared stereoselectively from a known keto ester . The synthetic route involves several steps, including the formation of intermediate compounds that eventually lead to the production of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from Marrubium vulgare. The extraction process often uses methanol as a solvent, followed by purification steps to isolate this compound . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Marrubiin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include marrubiinic acid and marrubenol . These derivatives have shown potential in various pharmacological applications.
Comparison with Similar Compounds
Marrubiin is unique among labdane diterpenoids due to its high stability, low turnover, and minimal catabolism . Similar compounds include marrubiinic acid and marrubenol, which are derivatives of this compound and share some of its pharmacological properties . this compound stands out due to its broader range of biological activities and higher potency in various assays .
Properties
IUPAC Name |
(1R,4S,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLRHCTVDVUJB-OBHOOXMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963595 | |
Record name | Marrubiin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465-92-9 | |
Record name | Marrubiin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Marrubiin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marrubiin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Marrubiin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 465-92-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MARRUBIIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP086P88M4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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